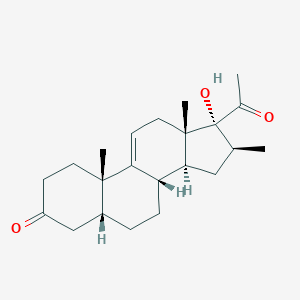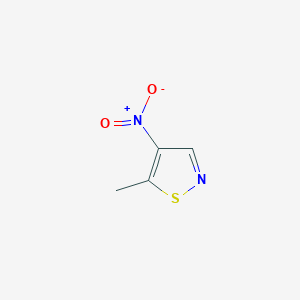
2,3-Bis(hexadecyloxy)propan-1-ol
概要
説明
2,3-Bis(hexadecyloxy)propan-1-ol, also known as DHSM (Dihexadecyl ether of 2,3-propanediol), is a synthetic compound that has been widely used in scientific research due to its unique properties. DHSM is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 710.06 g/mol. This compound has been found to exhibit a range of biological activities, making it a valuable tool for investigating various biochemical and physiological processes.
作用機序
The mechanism of action of 2,3-Bis(hexadecyloxy)propan-1-ol is not fully understood, but it is believed to involve the modulation of membrane fluidity and the organization of lipid rafts. 2,3-Bis(hexadecyloxy)propan-1-ol has been found to increase the fluidity of lipid bilayers, which can affect the function of membrane-associated proteins. 2,3-Bis(hexadecyloxy)propan-1-ol has also been shown to disrupt lipid rafts, which are specialized membrane domains that play a key role in cellular signaling.
生化学的および生理学的効果
2,3-Bis(hexadecyloxy)propan-1-ol has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. 2,3-Bis(hexadecyloxy)propan-1-ol has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. 2,3-Bis(hexadecyloxy)propan-1-ol has also been found to inhibit the growth of cancer cells and to induce apoptosis in tumor cells. Additionally, 2,3-Bis(hexadecyloxy)propan-1-ol has been shown to inhibit the replication of a range of viruses, including HIV, hepatitis C virus, and influenza virus.
実験室実験の利点と制限
2,3-Bis(hexadecyloxy)propan-1-ol has several advantages as a research tool, including its ability to insert into lipid bilayers and its range of biological activities. 2,3-Bis(hexadecyloxy)propan-1-ol is also relatively easy to synthesize and has a high purity and yield. However, 2,3-Bis(hexadecyloxy)propan-1-ol has some limitations, including its potential toxicity and its effects on membrane structure and function. It is important to use appropriate controls and to carefully monitor the concentration of 2,3-Bis(hexadecyloxy)propan-1-ol in experiments to avoid any unwanted effects.
将来の方向性
There are several areas of future research that could be explored using 2,3-Bis(hexadecyloxy)propan-1-ol. One area is the role of lipid rafts in cellular signaling and disease processes. 2,3-Bis(hexadecyloxy)propan-1-ol could be used to investigate the effects of lipid rafts on protein function and to develop new therapies for diseases such as cancer and viral infections. Another area of research is the development of new membrane probes based on the structure of 2,3-Bis(hexadecyloxy)propan-1-ol. These probes could be used to investigate the structure and function of biological membranes and to develop new drugs that target membrane-associated proteins. Overall, 2,3-Bis(hexadecyloxy)propan-1-ol is a valuable tool for investigating a range of biological processes and has the potential to lead to new insights and therapies in the future.
科学的研究の応用
2,3-Bis(hexadecyloxy)propan-1-ol has been extensively used in scientific research as a membrane probe due to its ability to insert into lipid bilayers. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. 2,3-Bis(hexadecyloxy)propan-1-ol has also been used as a model compound to study the effects of membrane fluidity on protein function and to investigate the role of lipid rafts in cellular signaling.
特性
IUPAC Name |
2,3-dihexadecoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H72O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-34-35(33-36)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDJMFFVPVZWNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H72O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910206 | |
| Record name | 2,3-Bis(hexadecyloxy)propan-1-olato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(hexadecyloxy)propan-1-ol | |
CAS RN |
13071-60-8, 1070-08-2 | |
| Record name | 1,2-Di-O-hexadecylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13071-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-2,3-Bis(hexadecyloxy)propan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1)-2,3-Bis(hexadecyloxy)propan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013071608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Bis(hexadecyloxy)propan-1-olato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2,3-bis(hexadecyloxy)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

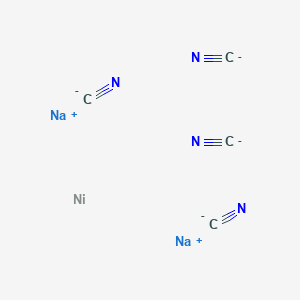
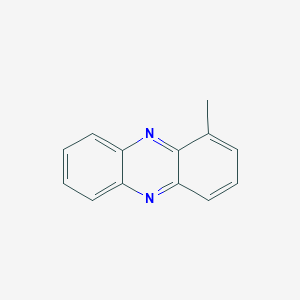
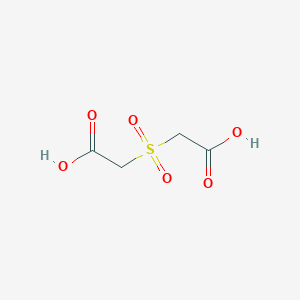
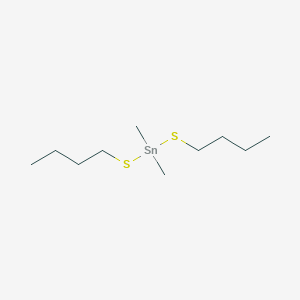

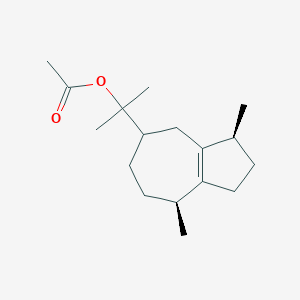
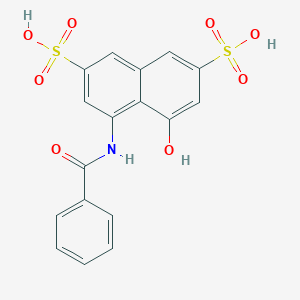
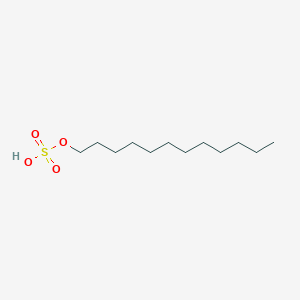
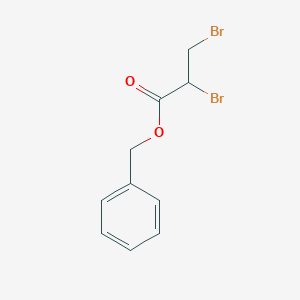
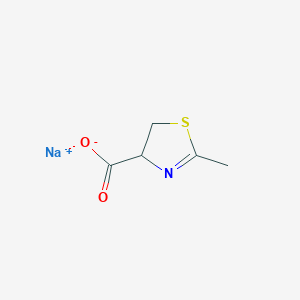
![3-{[Hydroxy(diphenyl)acetyl]oxy}-6-methoxy-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide](/img/structure/B86449.png)
